
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
X-Ray Supramolecular Structure Analysis
The study of the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, as reported in the first paper, provides insights into the oxidative cyclization process using copper acetate as a catalyst. The X-ray diffraction analysis revealed the crystalline nature of the halogenated isomers and their supramolecular architecture, which is dominated by C-H···A (A = O, π) and π-stacking interactions. This research contributes to the understanding of the molecular and supramolecular structures of pyrazole derivatives .
Synthesis Analysis
The second paper discusses the synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles, which are closely related to the compound of interest. The key step involves the transformation of the carboxylic group into the trifluoromethyl group by sulfur tetrafluoride. The synthetic protocols developed allow for gram-scale preparation, and the compounds were characterized by crystallographic analysis, pKa determination, and fluorescence measurements .
Molecular Structure Analysis
In the fourth paper, quantum mechanical calculations and spectroscopic investigations were used to study the molecular structural parameters and vibrational frequencies of a closely related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. The study utilized Density Functional Theory (DFT) and provided detailed vibrational assignments, molecular electrostatic potential mapping, and analysis of intramolecular contacts using NBO and NLMO analysis .
Chemical Reactions Analysis
The third paper presents the synthesis of a new series of 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. The Vilsmeier–Haack reaction approach was employed for the synthesis, and the compounds were characterized using various spectroscopic methods. The antimicrobial activities were supported by in silico molecular docking studies, indicating the potential of these pyrazole derivatives as inhibitors of the E. coli MurB enzyme .
Physical and Chemical Properties Analysis
The fifth paper reports on the synthesis, structural, and spectroscopic evaluations, as well as the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid. The study combines experimental and theoretical approaches to analyze the compound's crystal packing, stabilized by hydrogen bonds, and its nonlinear optical activity due to a small energy gap between the frontier molecular orbitals .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
A derivative of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has shown promising results as potential antimicrobial agents. The compounds synthesized exhibited a broad spectrum of antimicrobial activities against various bacterial and fungal strains, along with moderate to good antioxidant activities. This was further supported by molecular docking studies indicating their potential as effective inhibitors of specific bacterial enzymes (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Pharmacological Properties
Several derivatives of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole have been synthesized and tested for various pharmacological properties. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, highlighting their potential for therapeutic applications (Küçükgüzel et al., 2013).
Molecular Structure and Spectroscopy
The molecular structural parameters and vibrational frequencies of a derivative of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole were studied using Density Functional Theory (DFT). This study included detailed vibrational assignments, molecular electrostatic potential mapping, and calculations of important non-linear properties such as electric dipole moment and first hyperpolarizability. Such in-depth analysis aids in understanding the reactivity and interaction of the molecule with other substances, which is crucial in fields like material sciences and pharmacology (Govindasamy & Gunasekaran, 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it may be toxic if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for “3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole” are not mentioned in the search results, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their analgesic potential . This suggests that similar compounds could be explored for their potential in pain management.
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Biochemical Pathways
Trifluoromethylation of carbon-centered radical intermediates is a common biochemical pathway influenced by trifluoromethyl-containing compounds .
Result of Action
The trifluoromethyl group often plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Action Environment
The redox potentials of a variety of trifluoromethyl-containing compounds can provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFIPVOJGJVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400173 | |
| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
948293-46-7, 219986-64-8 | |
| Record name | Celecoxib N-des(benzenesulfonamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948293467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CELECOXIB N-DES(BENZENESULFONAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K9F2B76J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in pharmaceutical research?
A: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is identified as a regio-specific isomer of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). [] This means it shares the same molecular formula as celecoxib but differs in the arrangement of atoms within its structure. Identifying and quantifying such isomers during drug development is crucial as they can have different pharmacological activities and safety profiles compared to the intended drug molecule.
Q2: How is 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole separated and analyzed?
A: Researchers have developed a high-performance liquid chromatography (HPLC) method to separate and quantify 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole from celecoxib and other impurities. [] This method utilizes a reversed-phase C18 column dynamically coated with hexamethyldisilazane (HMDS), enhancing the separation efficiency. This method enables the monitoring of this specific isomer during celecoxib synthesis and quality control processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



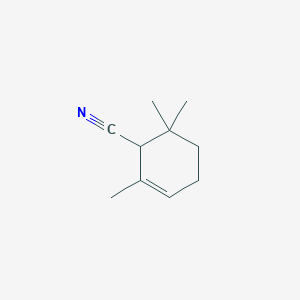
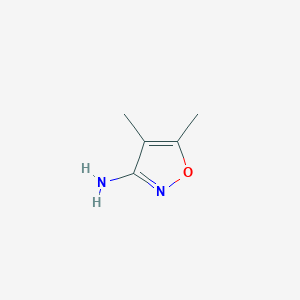
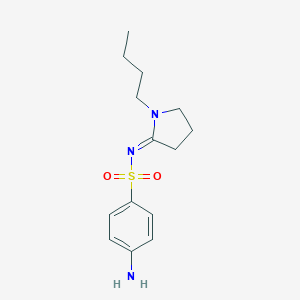

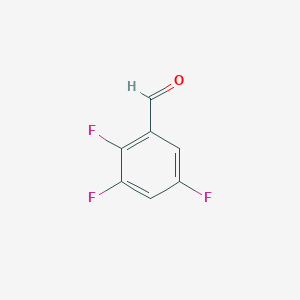
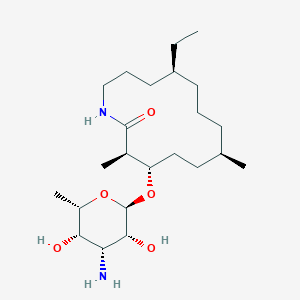

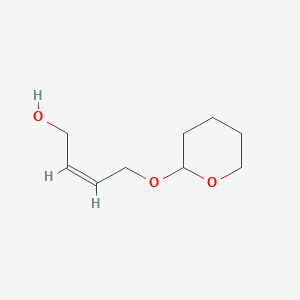
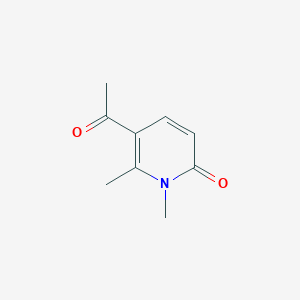
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
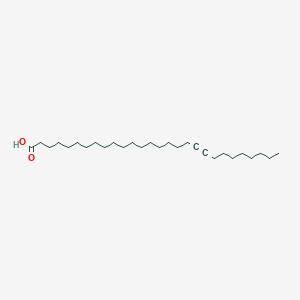
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

